![molecular formula C9H6ClFN4 B1454015 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094231-67-0](/img/structure/B1454015.png)
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
The compound “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” is a chemical compound likely used in research or industry . It contains a triazin-3-amine group, which is a common moiety in various chemical compounds .
Synthesis Analysis
While specific synthesis methods for “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” were not found, related compounds such as gefitinib have been synthesized using a three-step process . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of the final compound .
Scientific Research Applications
Hemolytic Activity
The compound has been studied for its potential in hemolytic activity, which refers to the ability to cause lysis (breaking down) of red blood cells. This property is significant in the development of treatments for diseases where the destruction of abnormal red blood cells is necessary .
Biofilm Inhibition
Biofilms are structures of microorganisms adhering to each other on a surface, often leading to persistent infections. The compound has shown promising results in inhibiting the formation of biofilms, which is crucial in preventing hospital-acquired infections and in the design of antibacterial coatings .
Anti-thrombolytic Activity
Thrombolytic therapy involves breaking down clots in blood vessels to prevent conditions like strokes. The compound’s anti-thrombolytic activity suggests it could be used to develop new medications that prevent the formation of dangerous blood clots .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. Inhibitors of tyrosinase have applications in treating pigmentation disorders and are also used in the cosmetic industry to develop skin-lightening products. The compound has shown potential as a tyrosinase inhibitor, which could lead to new treatments for skin conditions and cosmetic applications .
Pharmaceutical Applications
Due to its biological activities, the compound could be incorporated into pharmaceutical drugs aimed at treating various conditions related to the activities mentioned above, such as anemia, thrombosis, and bacterial infections .
Molecular Modelling
The compound’s structure allows it to interact with various biological targets, making it valuable in molecular modelling studies. These studies help in understanding the interaction between drugs and their targets, which is crucial in drug design .
Synthetic Chemistry
In synthetic chemistry, the compound can be used as a building block to create a wide range of derivatives. These derivatives can then be screened for various biological activities, expanding the potential applications in medicinal chemistry .
Cosmetic Industry
As a tyrosinase inhibitor, the compound could be used in the formulation of cosmetic products aimed at reducing skin pigmentation, such as age spots and melasma. This application leverages the compound’s ability to affect melanin production .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
It is plausible that this compound may interact with its targets (such as tyrosine kinases) by binding to their active sites, thereby inhibiting their function . This could result in the disruption of cellular processes that are regulated by these targets, leading to changes in cell behavior.
Biochemical Pathways
For instance, the inhibition of tyrosinase has been associated with the regulation of melanin production .
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4/c10-6-3-5(1-2-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLIIWOEPGMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC(=N2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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